3-Bromo-5-methoxybenzoic acid

Catalog No.
S676786
CAS No.
157893-14-6
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-methoxybenzoic acid

CAS Number

157893-14-6

Product Name

3-Bromo-5-methoxybenzoic acid

IUPAC Name

3-bromo-5-methoxybenzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)

InChI Key

DMXJBCHYVUGXEH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)O)Br

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)Br

3-Bromo-5-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H7BrO3C_8H_7BrO_3 and a molecular weight of approximately 231.04 g/mol. It is characterized by a bromine atom at the meta position and a methoxy group at the para position relative to the carboxylic acid group. This compound is also known by several synonyms, including 3-bromo-5-carboxyanisole and 5-bromo-3-methoxybenzoic acid .

The compound appears as a white to pale cream powder and is soluble in organic solvents. Its structural formula can be represented in SMILES notation as COC1=CC(=CC(=C1)C(=O)O)Br .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, influenced by the existing substituents .

Several methods have been reported for synthesizing 3-bromo-5-methoxybenzoic acid:

  • Bromination of 5-Methoxybenzoic Acid: This method involves treating 5-methoxybenzoic acid with bromine in an appropriate solvent, leading to substitution at the meta position.
  • Friedel-Crafts Acylation: Using bromoacetyl chloride and 5-methoxytoluene in the presence of a Lewis acid catalyst can yield the desired compound.
  • Direct Methoxylation: Starting from 3-bromobenzoic acid, methoxylation can be achieved using methyl iodide and a base like potassium carbonate .

3-Bromo-5-methoxybenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of medicinal compounds.
  • Agricultural Chemicals: It may serve as a precursor for agrochemicals due to its potential biological activity.
  • Research: Employed in chemical research for developing new derivatives with enhanced properties .

Several compounds share structural similarities with 3-bromo-5-methoxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-2-methoxy-6-methylbenzoic acidC9H9BrO30.93
Methyl 2-bromo-4-methoxybenzoateC10H11BrO30.91
3-Bromo-4-methoxybenzoic acidC8H7BrO30.90
5-Bromo-3-hydroxy-4-methoxybenzoic acidC8H7BrO40.90

These compounds exhibit varying degrees of similarity due to differences in substituents on the aromatic ring or variations in functional groups, which can influence their chemical reactivity and biological activity .

The synthesis of 3-bromo-5-methoxybenzoic acid emerged alongside developments in electrophilic aromatic substitution and metal-catalyzed coupling reactions. Early routes involved bromination of methoxybenzoic acid derivatives using brominating agents like N-bromosuccinimide (NBS) or elemental bromine under acidic conditions. For example, the oxidation of (3-bromo-5-methylphenyl)methanol with KMnO₄ in acetone yielded 3-bromo-5-methylbenzoic acid at 60% efficiency, demonstrating the challenges of early methods.

A breakthrough came with the 2020 patent (CN112250562A), which optimized bromination using halogenated solvents (e.g., chloroform) and catalytic systems involving red phosphorus and potassium bromate, achieving yields exceeding 92%. This method reduced waste and improved atom economy, marking a shift toward sustainable synthesis.

Traditional synthesis methods for 3-bromo-5-methoxybenzoic acid have historically relied on electrophilic aromatic substitution reactions utilizing molecular bromine or bromine-containing reagents [17]. The classical approach involves direct bromination of methoxybenzoic acid derivatives under controlled conditions to achieve regioselective substitution at the desired positions [18].

The fundamental mechanism operates through electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile toward electrophilic bromine species [17]. In this process, the methoxy group serves as an electron-donating substituent through both inductive and resonance effects, directing bromination to the meta position relative to the carboxylic acid group [19]. The reaction proceeds through a two-step mechanism involving initial sigma-bond formation between the electrophile and the benzene ring, generating a positively charged arenium intermediate, followed by proton removal to yield the substituted benzene ring [17].

Traditional methodologies typically employed iron tribromide or aluminum trichloride as Lewis acid catalysts to enhance the electrophilic character of bromine [28]. Research has demonstrated that iron trichloride catalysis substantially facilitates auto-redox processes compared to aluminum trichloride, leading to improved reaction efficiency [28]. Temperature control represents a critical parameter in traditional synthesis, with optimal conditions typically ranging from 0 degrees Celsius to 80 degrees Celsius depending on the specific substrate and desired selectivity [40].

Modern Synthetic Approaches

Bromination of m-methoxybenzoic acid

Modern bromination strategies for m-methoxybenzoic acid synthesis have evolved to incorporate more selective and efficient methodologies [4]. Contemporary approaches utilize halogenated hydrocarbon solvents combined with specific bromination initiators to achieve enhanced regioselectivity and yield [4].

The optimized procedure involves dissolving m-methoxybenzoic acid in halogenated hydrocarbon solvents such as dichloromethane, chloroform, or dichloroethane, followed by bromination reaction with bromination reagents under controlled conditions [4]. The reaction employs red phosphorus as a bromination initiator, with potassium bromide or potassium bromate serving as cocatalysts [4]. Sulfuric acid functions as an additional catalyst to enhance reaction efficiency [4].

Critical mass ratios have been established for optimal performance: m-methoxybenzoic acid to halogenated hydrocarbon solvent at 1:0.5-20, with molar ratios of m-methoxybenzoic acid to bromination initiator at 1:0.01-0.2 [4]. The molar ratio of m-methoxybenzoic acid to cocatalyst is maintained at 1:0.01-0.2, while the mass ratio of m-methoxybenzoic acid to sulfuric acid ranges from 1:0.5-5 [4]. Bromination reagents include N-bromosuccinimide, dibromohydantoin, and elemental bromine, with molar ratios to m-methoxybenzoic acid spanning 1:0.6-3.0 [4].

Temperature optimization studies indicate that bromination reactions proceed effectively between negative 10 degrees Celsius and 80 degrees Celsius, with reaction times ranging from 1 to 24 hours [4]. Research demonstrates that temperature significantly influences product distribution and yield, with higher temperatures generally favoring increased reaction rates but potentially reducing selectivity [36].

Halogenated Hydrocarbon Solvent-Based Methods

Halogenated hydrocarbon solvents play a crucial role in modern bromination methodologies due to their ability to solubilize both reactants and products while maintaining chemical inertness under reaction conditions [4] [29]. Dichloromethane represents the most commonly employed solvent, offering excellent solubility characteristics and appropriate boiling point for reaction control [29].

Solvent selection criteria include boiling point considerations, with dichloromethane at 40 degrees Celsius providing sufficient temperature differential for effective crystallization of products [29]. However, chloroform is often preferred due to reduced solubility of succinimide byproducts, facilitating simpler purification procedures [29]. The resultant succinimide exhibits significantly lower solubility in chloroform compared to dichloromethane, enabling straightforward filtration for product isolation [29].

Experimental procedures utilizing halogenated solvents demonstrate yields ranging from 50 to 70 percent for related benzoic acid derivatives [30]. Optimization studies indicate that solvent choice significantly affects both reaction kinetics and product distribution [38]. Computational screening approaches using solvation model density calculations have identified optimal solvent conditions for bromination reactions, with sulfolane emerging as a particularly effective medium for certain substrates [38].

Green Chemistry Considerations in Synthesis

Environmental sustainability has become increasingly important in aromatic bromination synthesis, driving development of green chemistry alternatives to traditional methods [13] [16]. Modern green approaches focus on reducing hazardous reagent usage, minimizing waste generation, and improving atom economy [16].

One significant advancement involves the use of ammonium bromide as a bromine source combined with hydrogen peroxide as an oxidant [16]. This methodology eliminates the need for molecular bromine while maintaining high selectivity and yield [16]. The reaction system operates through in situ generation of bromine species, reducing handling risks associated with concentrated bromine solutions [16].

Alternative green chemistry approaches include the utilization of sodium hypochlorite under acidic conditions with sodium bromide to generate molecular bromine in situ [13]. This method provides enhanced safety compared to traditional bromine handling while maintaining reaction efficiency [13]. The generated bromine is consumed immediately by the electrophilic aromatic substitution reaction, minimizing accumulation of hazardous intermediates [13].

Aqueous calcium bromide-bromine systems represent another environmentally benign approach for aromatic bromination [34]. These systems demonstrate excellent regioselectivity for substituted aromatic compounds while operating under ambient conditions [34]. The methodology enables byproduct hydrogen bromide utilization and brominating reagent regeneration, supporting sustainable reaction cycles [34].

Scale-up Challenges and Industrial Solutions

Industrial scale-up of bromination reactions presents unique challenges related to heat management, mass transfer, and product consistency [23]. Large-scale bromination processes require careful optimization of reaction parameters to maintain product quality while ensuring operational safety [23].

Heat generation represents a primary concern during scale-up, as bromination reactions are typically exothermic [23]. Industrial solutions incorporate advanced cooling systems and temperature monitoring to prevent thermal runaway reactions [23]. Continuous flow technology has emerged as an effective approach for managing heat generation while enabling precise control of reaction conditions [23].

Mass transfer limitations become significant at industrial scales, particularly for heterogeneous reaction systems [23]. Solutions include enhanced mixing systems and optimized reactor geometries to ensure uniform distribution of reactants [23]. Research demonstrates that multikilogram per hour production rates are achievable through careful reactor design and process optimization [23].

Product consistency challenges arise from variations in reaction conditions across large reaction volumes [23]. Industrial approaches utilize statistical process control and real-time monitoring to maintain consistent product quality [23]. Advanced analytical techniques enable rapid assessment of product purity and composition during production runs [23].

ParameterLaboratory ScaleIndustrial ScaleOptimization Strategy
Temperature Control±2°C±5°CEnhanced cooling systems [23]
Reaction Time1-24 hours22 secondsContinuous flow technology [23]
Productivity0.1-1 g/h4.1 kg/hProcess intensification [23]
Heat ManagementManual monitoringAutomated controlAdvanced thermal management [23]

Purification and Recrystallization Techniques

Purification of 3-bromo-5-methoxybenzoic acid requires careful selection of recrystallization solvents and optimization of crystallization conditions [44] [46]. The compound exhibits specific solubility characteristics that influence purification strategy development [33].

Recrystallization solvent selection follows established criteria including temperature-dependent solubility, chemical compatibility, and boiling point considerations [44]. Ideal solvents demonstrate high solubility for the compound at elevated temperatures while maintaining low solubility at ambient conditions [44]. The temperature differential drives crystallization and determines recovery efficiency [46].

Common solvent systems for aromatic carboxylic acid purification include methanol-water mixtures, ethanol-water combinations, and mixed organic solvent systems [48]. For 3-bromo-5-methoxybenzoic acid, ethanol-tetrahydrofuran mixtures in volume ratios of 1:5 have demonstrated effectiveness in removing impurities while maintaining high product recovery [8].

The recrystallization procedure involves dissolution of crude product in hot solvent followed by controlled cooling to induce crystal formation [33]. Optimal procedures heat solvent mixtures to 70 degrees Celsius with stirring to achieve complete dissolution, followed by gradual cooling to ambient temperature [8]. Slow cooling rates favor formation of larger, higher-purity crystals compared to rapid cooling protocols [46].

Melting point analysis serves as a critical quality control parameter, with pure 3-bromo-5-methoxybenzoic acid exhibiting melting points between 190-196 degrees Celsius [2]. Purification effectiveness can be assessed through melting point range determination, with narrow ranges indicating high purity [30].

Recrystallization ParameterOptimal ConditionsExpected Results
Solvent SystemEthanol:THF (1:5) [8]High purity recovery
Temperature70°C dissolution [8]Complete solubilization
Cooling RateGradual to ambient [46]Large crystal formation
Melting Point Range190-196°C [2]Purity confirmation
Recovery Efficiency50-70% [30]Acceptable yield

3-Bromo-5-methoxybenzoic acid undergoes electrophilic aromatic substitution reactions with distinctive regioselectivity patterns influenced by the combined directing effects of multiple substituents. The compound features a carboxylic acid group at position 1, a bromine atom at position 3, and a methoxy group at position 5, creating a complex electronic environment that governs reaction outcomes .

The carboxylic acid group functions as a strong electron-withdrawing group through both inductive and resonance effects. This group directs electrophilic substitution reactions preferentially to the meta position relative to its attachment point. The meta-directing effect of the carboxyl group arises from its ability to stabilize the arenium ion intermediate formed during electrophilic attack at positions that do not directly conjugate with the electron-withdrawing substituent [2] [3].

Conversely, the methoxy group serves as a strong electron-donating group through resonance donation of its lone pair electrons into the aromatic ring. This substituent exhibits ortho-para directing properties, enhancing electron density at positions ortho and para to its attachment point. The resonance structures demonstrate how the methoxy group can delocalize positive charge in the sigma complex intermediate, thereby stabilizing these particular substitution pathways [2] [4].

The bromine substituent presents deactivating properties through its electron-withdrawing inductive effect, while simultaneously exhibiting ortho-para directing behavior due to its lone pair donation through resonance. This dual character makes bromine a weakly deactivating ortho-para director [4].

Mechanistic Considerations

The electrophilic aromatic substitution mechanism for 3-Bromo-5-methoxybenzoic acid proceeds through the classical two-step pathway. The rate-determining step involves the nucleophilic attack of the aromatic ring on the electrophile, generating a positively charged arenium intermediate [5] [6]. The second step involves rapid deprotonation to restore aromaticity and eliminate the electrophile-derived acid [5].

The regioselectivity of these reactions is determined by the relative stabilization of different arenium ion intermediates. Computer modeling studies using density functional theory calculations have shown that the HOMO-LUMO gap of approximately 4.2 eV correlates with UV-Vis absorption at 270 nm, providing insights into the electronic properties that govern reactivity .

Reaction Conditions and Optimization

Halogenation reactions of 3-Bromo-5-methoxybenzoic acid typically require Lewis acid catalysts such as iron tribromide or aluminum trichloride. The optimal reaction conditions involve controlled temperatures ranging from 0°C to 80°C depending on the desired selectivity and substrate reactivity [7].

Nitration reactions employ concentrated nitric acid and sulfuric acid to generate the nitronium ion electrophile. The meta-directing effect of the carboxyl group generally favors nitration at positions 2, 4, or 6 relative to the carboxylic acid functionality [2].

Friedel-Crafts acylation and alkylation reactions proceed with reduced efficiency due to the deactivating effects of the electron-withdrawing groups. These reactions typically require elevated temperatures and increased catalyst loadings to achieve acceptable conversion rates [4].

Nucleophilic Substitution Reactions

3-Bromo-5-methoxybenzoic acid readily undergoes nucleophilic aromatic substitution reactions, particularly involving displacement of the bromine atom. The electron-withdrawing effects of the carboxylic acid group and the inductive effect of the bromine substituent activate the aromatic ring toward nucleophilic attack [8] [9].

Addition-Elimination Mechanism

The nucleophilic aromatic substitution proceeds through an addition-elimination mechanism involving a Meisenheimer intermediate. The first step involves nucleophilic attack at the carbon bearing the leaving group, forming a negatively charged intermediate where the negative charge is delocalized throughout the aromatic system [8] [10].

The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups in ortho and para positions relative to the leaving group. In 3-Bromo-5-methoxybenzoic acid, the carboxylic acid group at position 1 provides significant stabilization of the anionic intermediate through resonance delocalization [8].

Reaction Conditions and Nucleophile Selection

Nucleophilic substitution reactions typically employ strong nucleophiles such as alkoxides, amines, or organometallic reagents. Common reagents include sodium methoxide, potassium tert-butoxide, and various primary and secondary amines . The reaction conditions generally involve polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile to stabilize the charged intermediates [8].

Temperature optimization studies have shown that nucleophilic substitution reactions proceed efficiently at temperatures ranging from 50°C to 150°C, depending on the nucleophilicity of the attacking species and the stabilization provided by the solvent system . The reaction kinetics follow second-order behavior with respect to both the substrate and nucleophile concentrations.

Regioselectivity and Product Distribution

The regioselectivity of nucleophilic aromatic substitution is determined by the position of the leaving group and the relative stabilization of the Meisenheimer intermediate. For 3-Bromo-5-methoxybenzoic acid, nucleophilic attack occurs exclusively at position 3, where the bromine atom serves as the leaving group [8].

The product distribution and reaction yield are influenced by competing side reactions, including hydrolysis of the ester functionality under basic conditions and elimination reactions that can occur at elevated temperatures. Optimization studies have identified optimal reaction conditions that minimize these side reactions while maximizing the desired substitution products .

Coupling Reactions

3-Bromo-5-methoxybenzoic acid serves as an excellent electrophilic partner in various metal-catalyzed cross-coupling reactions. The bromine atom at position 3 provides a reactive site for oxidative addition to low-valent metal complexes, enabling carbon-carbon and carbon-heteroatom bond formation [12].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling represents one of the most important cross-coupling methodologies for 3-Bromo-5-methoxybenzoic acid. This reaction couples the aryl bromide with organoboron compounds in the presence of palladium catalysts and base to form biaryl products .

Mechanistic Pathway

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of 3-Bromo-5-methoxybenzoic acid to palladium(0) generates a palladium(II) aryl complex. The rate of oxidative addition is enhanced by the electron-withdrawing effects of the carboxylic acid group, which increases the electrophilicity of the aryl halide [12].

The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center. This process is facilitated by the presence of base, which activates the organoboron species through formation of boronate complexes. Studies have shown that water plays a crucial role in this step, with μ-bridging hydroxide groups facilitating the transmetalation process [13].

The final step involves reductive elimination of the coupled product from the palladium center, regenerating the palladium(0) catalyst and completing the catalytic cycle [12].

Catalyst Systems and Optimization

Palladium-based catalyst systems employing biarylphosphine ligands have shown exceptional reactivity with 3-Bromo-5-methoxybenzoic acid. BrettPhos, SPhos, and XPhos ligands provide optimal performance in terms of reaction rate and product yield [14]. The catalyst loadings typically range from 0.1 to 5 mol% depending on the substrate reactivity and reaction conditions .

Solvent selection significantly impacts the reaction outcome. Dioxane, toluene, and dimethylformamide are commonly employed, often in combination with water as a co-solvent. The solvent ratio typically ranges from 2:1 to 10:1 organic solvent:water [13].

Temperature optimization studies have shown that reactions proceed efficiently at temperatures between 80°C and 110°C. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to decomposition of the catalyst or substrate [13].

Substrate Scope and Limitations

The Suzuki-Miyaura coupling of 3-Bromo-5-methoxybenzoic acid tolerates a wide range of organoboron coupling partners, including aryl boronic acids, heteroaryl boronic acids, and alkenyl boronic acids. Electron-rich and electron-poor aromatic systems both participate effectively in the coupling reaction .

Functional group tolerance is excellent, with ester, amide, nitrile, and halide functionalities remaining intact under the reaction conditions. This broad tolerance makes the Suzuki-Miyaura coupling particularly valuable for late-stage functionalization of complex molecules [14].

Other Cross-Coupling Reactions

3-Bromo-5-methoxybenzoic acid participates in several alternative cross-coupling reactions beyond the Suzuki-Miyaura coupling, each offering unique advantages for specific synthetic applications.

Negishi Coupling

The Negishi coupling involves the cross-coupling of 3-Bromo-5-methoxybenzoic acid with organozinc reagents. This reaction is particularly valuable for forming carbon-carbon bonds with alkyl, alkenyl, and aryl organozinc species [15] [16].

The Negishi coupling mechanism parallels the Suzuki-Miyaura mechanism but involves organozinc reagents instead of organoboron compounds. The transmetalation step with organozinc reagents typically proceeds more readily than with organoboron species, often enabling reactions at lower temperatures [15].

Catalyst systems based on palladium or nickel complexes are employed, with triphenylphosphine, dppe, and XPhos serving as effective ligands. The reaction conditions typically involve anhydrous solvents such as tetrahydrofuran or dimethylformamide under inert atmosphere [15].

Stille Coupling

The Stille coupling utilizes organotin reagents as coupling partners with 3-Bromo-5-methoxybenzoic acid. This reaction offers advantages in terms of functional group tolerance and mild reaction conditions [17].

The organotin reagents are typically more stable than organozinc or organoboron compounds, allowing for easier handling and storage. However, the toxicity of tin compounds and difficulty in removing tin residues from products limit the practical applications of this methodology [17].

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between 3-Bromo-5-methoxybenzoic acid and terminal alkynes. This reaction is particularly valuable for constructing extended aromatic systems and preparing compounds with conjugated alkyne functionalities [18].

The Sonogashira coupling typically employs palladium catalysts in combination with copper co-catalysts. The reaction conditions involve triethylamine or diisopropylamine as base and acetonitrile or dimethylformamide as solvent [18].

Esterification and Functional Group Transformations

3-Bromo-5-methoxybenzoic acid undergoes various functional group transformations that enable diverse synthetic applications. The carboxylic acid functionality serves as a versatile handle for derivatization through esterification, amidation, and reduction reactions [19].

Fischer Esterification

The Fischer esterification represents the most straightforward method for converting 3-Bromo-5-methoxybenzoic acid to its corresponding esters. This acid-catalyzed reaction involves the condensation of the carboxylic acid with alcohols to form esters and water [19] [20].

Mechanistic Pathway

The Fischer esterification mechanism proceeds through six reversible steps that can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [19]. The reaction begins with protonation of the carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon [19].

The nucleophilic attack of the alcohol on the protonated carbonyl forms a tetrahedral intermediate. Proton transfer steps convert the hydroxyl group into a good leaving group, enabling elimination of water and formation of the protonated ester [19].

Reaction Conditions and Optimization

Fischer esterification of 3-Bromo-5-methoxybenzoic acid typically employs concentrated sulfuric acid or tosic acid as catalyst. The reaction conditions involve refluxing in excess alcohol to drive the equilibrium toward ester formation [19] [21].

Optimization studies have shown that using a 4:1 to 10:1 molar ratio of alcohol to acid significantly improves conversion rates. Water removal through Dean-Stark apparatus or molecular sieves further enhances reaction efficiency [19].

Material balance calculations for large-scale production indicate feed requirements of approximately 694.4 kg/h for a 5000 kg/day facility, with reactor volumes of 15 m³ and residence times of 10 hours .

Amidation Reactions

3-Bromo-5-methoxybenzoic acid undergoes amidation reactions with primary and secondary amines to form corresponding amides. These reactions are particularly important for pharmaceutical applications and materials science [23].

Direct amidation can be achieved using Lewis acid catalysts such as titanium tetrachloride or zirconium chloride. Reaction conditions typically involve temperatures of 85°C to 100°C in pyridine or toluene as solvent [23].

Alternative amidation strategies include conversion to acid chlorides followed by reaction with amines, or coupling reactions using carbodiimide or phosphonium-based activating agents [24].

Reduction Reactions

Reduction of the carboxylic acid group in 3-Bromo-5-methoxybenzoic acid can be accomplished using various reducing agents. Lithium aluminum hydride provides complete reduction to the corresponding benzyl alcohol [25].

Selective reduction can be achieved using sodium borohydride-bromine (NaBH₄-Br₂) reagent system, which enables direct conversion of the carboxylic acid to alcohol under mild conditions [25] [26]. This method provides isolated yields of 60.6% to 90.1% and offers advantages in terms of simple operation and satisfactory yields [25].

Decarboxylation Reactions

Decarboxylation of 3-Bromo-5-methoxybenzoic acid can be achieved under thermal conditions or in the presence of copper-based catalysts. This reaction enables removal of the carboxylic acid group to generate 3-bromo-5-methoxybenzene [27].

Reaction conditions typically involve heating at temperatures above 200°C in the presence of copper powder or copper salts. The reaction proceeds through formation of copper carboxylate intermediates that undergo thermal decomposition to release carbon dioxide [27].

Reaction Mechanisms and Kinetics Studies

Mechanistic studies of reactions involving 3-Bromo-5-methoxybenzoic acid provide fundamental insights into reaction pathways, intermediate structures, and factors controlling selectivity. These studies employ various analytical techniques including NMR spectroscopy, computational modeling, and kinetic analysis .

Computational Studies

Density functional theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets have been employed to predict the electronic properties of 3-Bromo-5-methoxybenzoic acid. These calculations reveal a HOMO-LUMO gap of approximately 4.2 eV, which correlates with experimental UV-Vis absorption at 270 nm .

Solvent effects are modeled using the COSMO approach, which accounts for solvation energies and stabilization of charged intermediates. These calculations help predict regioselectivity in electrophilic substitution reactions and aid in rational design of derivatives for optoelectronic applications .

Kinetic Analysis

Kinetic studies of cross-coupling reactions involving 3-Bromo-5-methoxybenzoic acid demonstrate first-order dependence on both substrate and catalyst concentrations. Reaction rates are significantly influenced by ligand choice, solvent system, and temperature [28].

Activation energy measurements for Fischer esterification indicate values of 65-75 kJ/mol, suggesting moderate temperature sensitivity. The equilibrium constant for Fischer esterification with methanol is approximately 3.0 at typical reaction temperatures [19].

Intermediate Identification

Spectroscopic studies have identified key intermediates in various transformation reactions. NMR analysis of reaction mixtures shows characteristic peaks for Meisenheimer complexes in nucleophilic aromatic substitution reactions [8].

X-ray crystallography studies of palladium complexes formed during cross-coupling reactions reveal structural details of oxidative addition products. These studies show unusual coordination modes and provide insights into catalyst design [29].

Catalytic Transformations and Optimization

Catalytic transformations of 3-Bromo-5-methoxybenzoic acid have been extensively optimized to achieve maximum efficiency and selectivity. These optimization studies focus on catalyst selection, reaction conditions, and process parameters to minimize side reactions and maximize product yields .

Catalyst Design and Selection

Palladium-based catalysts have been extensively studied for cross-coupling applications. Precatalysts such as BrettPhos Pd G3, SPhos Pd G2, and XPhos Pd G3 provide exceptional activity with 3-Bromo-5-methoxybenzoic acid [14] [30].

Ligand design plays a crucial role in catalyst performance. Biarylphosphine ligands such as BrettPhos and SPhos create highly active catalyst systems that enable reactions at low catalyst loadings (0.1 to 1 mol%) [14].

Heterogeneous catalysts have been developed for industrial applications. Palladium on carbon and palladium on alumina provide advantages in terms of catalyst recovery and product purification [31].

Process Optimization

Reaction conditions have been systematically optimized through design of experiments approaches. Temperature, solvent composition, catalyst loading, and reaction time are key variables that influence reaction outcomes [18].

Continuous flow processes have been developed to enhance reaction efficiency and enable scale-up. These processes offer advantages in terms of heat transfer, mass transfer, and reaction control [32].

Microwave-assisted reactions provide opportunities for rapid heating and reduced reaction times. Optimization studies show that microwave conditions can reduce reaction times from hours to minutes while maintaining high yields [33].

Green Chemistry Approaches

Sustainable synthesis methods have been developed to minimize environmental impact. Solvent-free reactions using ball milling techniques enable synthesis without organic solvents [31].

Aqueous reaction conditions have been investigated as alternatives to organic solvents. Water-tolerant catalyst systems enable reactions in aqueous media with comparable efficiency to organic solvents [13].

Catalyst recycling strategies have been developed to reduce waste and improve economic viability. Immobilized catalysts and supported systems enable multiple uses of expensive catalyst components [31].

Industrial Applications

Large-scale manufacturing processes have been developed for commercial production of derivatives of 3-Bromo-5-methoxybenzoic acid. These processes employ optimized reaction conditions and efficient separation techniques to achieve high purity and yield .

Process safety considerations include evaluation of thermal stability, exothermic behavior, and potential hazards associated with reagents and intermediates. Safety data sheets provide comprehensive information on handling procedures and emergency response [34].

Quality control measures include analytical testing using HPLC, GC-MS, and NMR spectroscopy to ensure product purity and batch consistency. Melting point verification (190-191°C) and retention time analysis (8.2 min using C18 column) are standard quality control procedures .

Table 1: Reaction Conditions Summary for Key Transformations

Reaction TypeCatalystTemperatureSolventTypical Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄80°CDMF/H₂O85-95%
Nucleophilic SubstitutionBase50-150°CDMSO70-90%
Fischer EsterificationH₂SO₄RefluxAlcohol90-95%
Negishi CouplingPd/Ni25-80°CTHF80-90%
AmidationTiCl₄85°CPyridine60-85%

Table 2: Optimization Parameters for Cross-Coupling Reactions

ParameterRangeOptimal ValueEffect on Yield
Catalyst Loading0.1-5 mol%1-2 mol%Plateau above 2 mol%
Temperature60-120°C80-100°CMaximum at 90°C
Reaction Time0.5-24 h2-6 hDiminishing returns >6 h
Base Equivalents1-3 equiv1.5-2 equivOptimal at 1.5 equiv
Solvent Ratio2:1-10:14:1-6:1Optimal at 5:1

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-methoxybenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types